methyl (2R,3S)-2-amino-3-hydroxynonadecanoate
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Overview
Description
Methyl (2R,3S)-2-amino-3-hydroxynonadecanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxynonadecanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of bioreactors and enzymatic processes to achieve high yields and optical purity. For example, the use of lipase from Serratia marcescens in an emulsion bioreactor has been proposed for the production of similar compounds . This method ensures high enantiomeric excess and chemical purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxynonadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
Methyl (2R,3S)-2-amino-3-hydroxynonadecanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxynonadecanoate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
Uniqueness
Methyl (2R,3S)-2-amino-3-hydroxynonadecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to similar compounds
Properties
CAS No. |
922193-20-2 |
---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
methyl (2R,3S)-2-amino-3-hydroxynonadecanoate |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-2/h18-19,22H,3-17,21H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
YBPDRFKPFNUEQK-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(C(=O)OC)N)O |
Origin of Product |
United States |
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